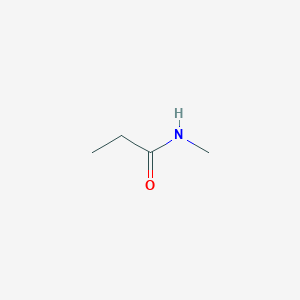

N-Methylpropionamide

Description

Properties

IUPAC Name |

N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-4(6)5-2/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQAMHYHNCADNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061583 | |

| Record name | Propanamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-58-2 | |

| Record name | N-Methylpropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylpropionamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TSZ8HW6DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Methylpropionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpropionamide (NMPA) is an organic compound with the chemical formula CH₃CH₂CONHCH₃. It is a colorless, clear liquid at room temperature and is classified as a secondary amide.[1][2] NMPA serves as a versatile polar aprotic solvent and a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Its unique properties, including a high dielectric constant, make it suitable for a range of applications, from a solvent in chemical reactions to its use in electrochemical studies.[1][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and structured data for easy reference.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for its application in various scientific and industrial settings, influencing its behavior as a solvent, its reactivity, and its handling requirements.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO | [6][7][8][9] |

| Molecular Weight | 87.12 g/mol | [1][3][7][8][9][10] |

| Appearance | Clear, colorless liquid | [1][5][7][10] |

| Density | 0.931 g/mL at 25 °C | [1][6][7][8][10][11] |

| Melting Point | -43 °C | [6][7][8][9][11] |

| Boiling Point | 205-207 °C (at 760 mmHg) | [6] |

| 146 °C (at 90 mmHg) | [7][8][9][11] | |

| Refractive Index (n20/D) | 1.436 | [7][8][9][11] |

| Vapor Pressure | 0.13 mmHg at 25 °C | [7][9] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Solubility in Water | Very soluble | [4][6][12] |

| pKa (Predicted) | 16.61 ± 0.46 | [1][5][7][10][11] |

| LogP (Octanol/Water Partition Coefficient) | 0.53330 | [9] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound, which is typically in its solid state at very low temperatures, can be determined using a capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of frozen this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2 °C per minute.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Determination of Boiling Point

The boiling point can be determined by either distillation or the micro-reflux method, which is suitable for small sample volumes.

Methodology (Micro-Reflux Method):

-

Sample Preparation: Approximately 0.5-1 mL of this compound is placed in a small test tube with a boiling chip.

-

Apparatus Setup: The test tube is clamped and a thermometer is positioned with its bulb just above the liquid surface.

-

Heating: The sample is gently heated until it boils and a ring of refluxing vapor is observed on the walls of the test tube.

-

Measurement: The temperature at which the vapor temperature stabilizes is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

Temperature Equilibration: The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) until thermal equilibrium is reached.

-

Weighing: The pycnometer is removed from the bath, dried, and weighed.

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Aqueous Solubility

The "shake-flask" method is a standard procedure for determining the solubility of a substance in water.

Methodology:

-

Solution Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand, and the undissolved portion is separated from the aqueous phase by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear aqueous solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of pKa

The pKa of this compound can be determined by potentiometric titration or spectroscopic methods.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Octanol/Water Partition Coefficient)

The shake-flask method is the classical approach for determining the LogP value.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Biological Interactions and Signaling Pathways

Current scientific literature primarily highlights the role of this compound as a solvent and a chemical intermediate.[3][4] It has been utilized in studies investigating amide-induced phase separation.[1] As of the current date, there is limited specific information available detailing its direct involvement in significant biological signaling pathways or its role as a modulator of specific cellular targets in the context of drug development. Its primary relevance to researchers in this field lies in its application as a formulation component or a solvent in synthetic chemistry.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical compound like this compound.

References

- 1. matestlabs.com [matestlabs.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. uomus.edu.iq [uomus.edu.iq]

N-Methylpropionamide (CAS 1187-58-2): A Technical Safety Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Safety Information for N-Methylpropionamide

This guide provides a comprehensive overview of the safety data for this compound (CAS 1187-58-2), tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, including physical and chemical properties, toxicological data, and handling procedures, to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] It is utilized as a solvent and an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO | [3][4][5] |

| Molecular Weight | 87.12 g/mol | [3][5] |

| CAS Number | 1187-58-2 | [1][5][6] |

| Appearance | Clear, colorless liquid | [1][4] |

| Density | 0.931 g/mL at 25 °C | [4][5][7] |

| Melting Point | -43 °C | [4][5][6] |

| Boiling Point | 146 °C at 90 mmHg | [3][4][5] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [4][5][6] |

| Water Solubility | Very soluble | [1][6] |

| Vapor Pressure | 0.13 mmHg at 25 °C | [4] |

| Refractive Index | n20/D 1.436 | [5][7] |

Toxicological Information

The toxicological profile of this compound indicates that it is moderately toxic and an irritant. The primary known quantitative toxicological datum is its acute toxicity in rats.

| Parameter | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 1700 mg/kg | Rat | Unreported | [1][8] |

Experimental Protocol for Acute Oral Toxicity (General)

While the specific experimental protocol for the cited LD50 value of 1700 mg/kg for this compound is not detailed in the available literature, a general methodology for determining acute oral toxicity (as per OECD Guideline 423) is outlined below. This serves as an illustrative example of how such data is typically generated.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally to a group of laboratory animals.

Methodology:

-

Test Animals: Healthy, young adult rats of a single strain are used. They are acclimated to the laboratory conditions for at least 5 days before the experiment.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance, this compound, is administered orally in a single dose via gavage. The volume administered is kept small.

-

Dose Levels: A stepwise procedure is used with a starting dose level below the estimated LD50. Typically, 3 animals of the same sex are used in each step.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Data Analysis: The LD50 is calculated based on the mortality observed at different dose levels using appropriate statistical methods.

A general workflow for this type of toxicological assessment is visualized below.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7][9]

| Hazard Class | Category | GHS Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

The logical relationship between the hazard classifications is illustrated below.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10][11]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[10]

-

Body Protection: Wear a lab coat or other protective clothing.[10]

-

Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.[6][12]

Handling

-

Avoid inhalation of vapor or mist.[13]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

Storage

-

Store away from incompatible materials such as strong oxidizing agents.[11]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.[6][10][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]

Accidental Release Measures

In the event of a spill or leak, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[13]

-

Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[9] Do not let the product enter drains.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool containers.[11]

-

Specific Hazards: The substance is combustible.[13] Upon combustion, it may produce toxic fumes of nitrogen oxides and carbon oxides.[6][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[1][6]

-

Incompatible Materials: Strong oxidizing agents.[11]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6][11]

Signaling Pathways and Mechanism of Toxicity

Currently, there is a lack of detailed information in the published scientific literature regarding the specific signaling pathways or molecular mechanisms through which this compound exerts its toxic effects. The available data primarily characterizes it as an irritant to the skin, eyes, and respiratory system. Further research is required to elucidate its toxicokinetics and toxicodynamics at the cellular and molecular levels.

A general workflow for safe chemical handling based on the information gathered is presented below.

References

- 1. publications.tno.nl [publications.tno.nl]

- 2. mdpi.com [mdpi.com]

- 3. Meta-analysis of short term low dose prednisolone versus placebo and non-steroidal anti-inflammatory drugs in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. N-Methylpropanamide | C4H9NO | CID 14470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. N-Methoxy-N-methylpropionamide | C5H11NO2 | CID 11344007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Exploring De Novo metabolic pathways from pyruvate to propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. bfarm.de [bfarm.de]

- 11. Exploring Metabolic Pathways and Regulation through Functional Chemoproteomic and Metabolomic Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound(1187-58-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Synthesis and Purification of N-Methylpropionamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Methylpropionamide (NMPA), a versatile amide used as a solvent and intermediate in organic synthesis, particularly within the pharmaceutical and chemical industries.[1] This document details the most common synthetic routes, purification methodologies, and analytical characterization of this compound.

Synthesis of this compound

This compound can be effectively synthesized through two primary pathways: the direct condensation of propionic acid with methylamine and the acylation of methylamine with propionyl chloride.

Synthesis via Condensation of Propionic Acid and Methylamine

This method involves the direct reaction of propionic acid and methylamine, typically with the removal of water to drive the reaction to completion.[2]

Reaction:

CH₃CH₂COOH + CH₃NH₂ ⇌ CH₃CH₂CONHCH₃ + H₂O

Experimental Protocol:

A representative procedure for this synthesis is as follows:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add propionic acid (1.0 equivalent) and a solvent such as toluene or xylene.

-

Add a 50% excess of anhydrous methylamine.[3]

-

Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.[3]

-

Water is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction is monitored for completion by observing the cessation of water collection.

-

After cooling, the solvent is removed under reduced pressure to yield crude this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| Propionic Acid | 74.08 | 1.0 |

| Methylamine | 31.06 | 1.5 |

| This compound | 87.12 | - |

Table 1: Molar ratios for the synthesis of this compound via condensation.

Synthesis via Acylation of Methylamine with Propionyl Chloride

This highly efficient method involves the reaction of a more reactive acyl chloride with methylamine, typically in the presence of a base to neutralize the HCl byproduct.[]

Reaction:

CH₃CH₂COCl + 2CH₃NH₂ → CH₃CH₂CONHCH₃ + CH₃NH₃Cl

Experimental Protocol:

A general procedure for this synthesis is outlined below:[5]

-

Dissolve methylamine (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF, or Cyrene™) in a round-bottom flask cooled in an ice bath (0°C).[5]

-

Slowly add propionyl chloride (1.0 equivalent) to the stirred solution. An exothermic reaction is expected.[]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]

-

The reaction mixture is then washed with water to remove the methylammonium chloride salt.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| Propionyl Chloride | 92.52 | 1.0 |

| Methylamine | 31.06 | 2.0 |

| This compound | 87.12 | - |

Table 2: Molar ratios for the synthesis of this compound via acylation.

Purification of this compound

The primary method for purifying this compound is fractional vacuum distillation. This technique is suitable for separating the desired product from less volatile impurities and unreacted starting materials.[6]

Experimental Protocol:

A representative procedure for the purification of this compound is as follows:

-

The crude this compound is placed in a round-bottom flask with a stir bar.

-

The flask is connected to a fractional distillation apparatus equipped with a vacuum source.[7] All glass joints should be properly greased to ensure a good seal.

-

The system is evacuated to a reduced pressure.

-

The flask is heated gently in a heating mantle.

-

Fractions are collected at the appropriate boiling point for the given pressure. The boiling point of this compound is approximately 146°C at 90 mmHg.[8]

-

The purified this compound is collected as a clear, colorless liquid.[9]

For obtaining highly pure this compound, especially for use as an electrolyte solvent, the material can be dried over calcium oxide (CaO) or barium oxide (BaO) prior to distillation to remove water and residual propionic acid.[3] Storage over molecular sieves is recommended to prevent moisture absorption.[3]

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): [3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.02 | br s | 1H | NH |

| ~2.79 | d | 3H | N-CH₃ |

| ~2.24 | q | 2H | -CH₂- |

| ~1.16 | t | 3H | -CH₃ |

Table 3: ¹H NMR Spectral Data for this compound.

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O |

| ~30 | -CH₂- |

| ~26 | N-CH₃ |

| ~10 | -CH₃ |

Table 4: ¹³C NMR Spectral Data for this compound (Predicted/Typical Values).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2970 | Strong | C-H Stretch (Alkyl) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

Table 5: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[11]

| m/z | Relative Intensity | Assignment |

| 87 | Moderate | [M]⁺ (Molecular Ion) |

| 58 | High | [CH₃NHCO]⁺ or [CH₂=C(OH)NHCH₃]⁺ |

| 57 | Moderate | [CH₃CH₂CO]⁺ |

| 29 | Moderate | [CH₃CH₂]⁺ |

Table 6: Major Fragments in the Mass Spectrum of this compound.

Conclusion

This technical guide has outlined the primary synthetic routes and purification strategies for this compound, providing representative experimental protocols and key analytical data for its characterization. The choice between the condensation and acylation synthesis methods will depend on factors such as the availability of starting materials, desired reaction conditions, and scale of production. Fractional vacuum distillation remains the most effective method for obtaining high-purity this compound. The provided spectroscopic data serves as a benchmark for confirming the identity and purity of the final product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]

- 3. This compound(1187-58-2) 1H NMR spectrum [chemicalbook.com]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. How To [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 9. guidechem.com [guidechem.com]

- 10. This compound(1187-58-2) IR Spectrum [chemicalbook.com]

- 11. Propanamide, N-methyl- [webbook.nist.gov]

Spectroscopic Profile of N-Methylpropionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylpropionamide (CAS No. 1187-58-2), a compound of interest in various chemical and pharmaceutical research contexts. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.02 | broad s | N-H |

| 2.79 | d | N-CH₃ |

| 2.24 | q | -CH₂- |

| 1.16 | t | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O |

| 29.8 | -CH₂- |

| 26.2 | N-CH₃ |

| 10.1 | -CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3294 | N-H Stretch |

| 2977 | C-H Stretch (asymmetric) |

| 2939 | C-H Stretch (symmetric) |

| 1645 | C=O Stretch (Amide I) |

| 1558 | N-H Bend (Amide II) |

| 1460 | C-H Bend |

| 1265 | C-N Stretch (Amide III) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 87 | 65.4% | [M]⁺ (Molecular Ion) |

| 58 | 100% | [CH₃CH₂C(O)NH]⁺ or [CH₃CONHCH₂]⁺ |

| 57 | 34.0% | [CH₃CH₂CO]⁺ |

| 44 | 3.5% | [CONH₂]⁺ |

| 29 | 44.0% | [CH₃CH₂]⁺ |

| 28 | 13.9% | [CO]⁺ or [C₂H₄]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Sweep Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Sweep Width: 0-200 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: An FTIR spectrometer is used for data acquisition.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) is used for analysis.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 10-200.

-

Source Temperature: 200-250 °C.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the fragmentation pathway of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Mass Spectrometry Fragmentation Pathway.

An In-depth Technical Guide to the Solubility of N-Methylpropionamide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-Methylpropionamide

This compound (CAS No: 1187-58-2), with the chemical formula C₄H₉NO, is a colorless liquid at room temperature.[1] Its structure, featuring a propionyl group attached to a methylated nitrogen atom, imparts a polar nature to the molecule. This polarity, along with the capacity for hydrogen bonding via the amide functional group, plays a significant role in its interaction with aqueous media.[2] In the pharmaceutical industry, this compound is utilized as a solvent and an intermediate in the synthesis of various active pharmaceutical ingredients.[3]

Aqueous Solubility of this compound

Qualitative Solubility

Multiple sources consistently describe this compound as being "very soluble" or "soluble" in water.[1][3] This high solubility is attributed to its polar nature and the ability of the amide group to form strong hydrogen bonds with water molecules.[2] The presence of both a hydrogen bond donor (N-H group) and acceptor (C=O group) facilitates its miscibility with water.

Quantitative Solubility Data

Despite extensive literature searches across scientific databases and chemical data repositories, specific quantitative data on the solubility of this compound in water (e.g., in grams per 100 g of water at various temperatures or a complete phase diagram) is not publicly available. The lack of such data necessitates experimental determination for applications requiring precise solubility values.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in solution and for designing relevant experimental procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| Appearance | Colorless liquid | [1][3] |

| Melting Point | -43 °C | [1] |

| Boiling Point | 205-207 °C | [1] |

| Density | 0.931 g/mL at 25 °C | [1] |

| Water Solubility | Very soluble | [1][3] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a compound like this compound in an aqueous solution.

Isothermal Shake-Flask Method

This gravimetric method is considered the "gold standard" for determining thermodynamic solubility. It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Principle: An excess of the solute (this compound) is equilibrated with the solvent (water) at a constant temperature for a sufficient duration to reach a state of saturation. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or weight of deionized water in a series of sealed, temperature-controlled vessels (e.g., glass vials with PTFE-lined caps).

-

Equilibration: Place the vessels in a constant temperature shaker bath. The temperature should be precisely controlled to the desired value (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the samples to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 24 hours) to allow for the complete separation of the undissolved this compound.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Filtration: Immediately filter the withdrawn sample through a suitable membrane filter (e.g., a 0.45 µm PTFE or nylon filter) that is compatible with the aqueous solution and does not adsorb the solute. The filter should also be pre-equilibrated at the experimental temperature.

-

Quantification: Accurately weigh the filtered saturated solution. Evaporate the solvent (water) under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of this compound) until a constant weight of the solute is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.

Below is a Graphviz diagram illustrating the workflow of the Isothermal Shake-Flask Method.

References

- 1. Enthalpies of mixing of water withN,N-disubstituted amides of aliphatic carboxylic acids | Semantic Scholar [semanticscholar.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. [PDF] The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. | Semantic Scholar [semanticscholar.org]

thermodynamic properties and stability of N-Methylpropionamide

An In-depth Technical Guide to the Thermodynamic Properties and Stability of N-Methylpropionamide

Abstract

This compound (NMPA), a simple secondary amide with the chemical formula C₄H₉NO, serves as a crucial model compound for understanding the fundamental physicochemical properties of the peptide bond in more complex polypeptides and proteins.[1] This technical guide provides a comprehensive overview of the thermodynamic properties and conformational stability of this compound, tailored for researchers, scientists, and professionals in drug development. This document consolidates critically evaluated thermodynamic data, details key experimental methodologies for their determination, and presents visual workflows to elucidate these processes. The information is intended to support advanced research and development where understanding the energetic landscape and stability of amide-containing molecules is paramount.

Introduction

This compound is a colorless liquid at room temperature, recognized for its utility as a chemical intermediate in organic synthesis and for its application in studies of solvent-solvent interactions.[2][3] Its structure, featuring a methyl group attached to the nitrogen of a propionamide, makes it an excellent and simplified model for the peptide linkage found in proteins.[1] The stability and conformational preferences of NMPA are dictated by the partial double bond character of the central C-N bond, which leads to the existence of cis and trans isomers. A thorough understanding of its thermodynamic parameters—such as enthalpy, heat capacity, and Gibbs free energy—is essential for predicting its behavior in chemical reactions, for designing stable pharmaceutical formulations, and for parameterizing computational models of protein dynamics.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound have been determined through various experimental and computational methods. These values are critical for chemical process design, reaction modeling, and understanding intermolecular interactions. The data presented below has been compiled from critically evaluated sources.

Thermochemical Data

Thermochemical properties describe the energy changes that occur during phase transitions and chemical reactions. Key parameters for this compound, including its enthalpy of formation, combustion, and vaporization, are summarized below.

| Property | Phase | Value | Reference |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -316.3 ± 1.2 kJ/mol | [4] |

| Standard Enthalpy of Formation (ΔfH°) | Gas | Data available via NIST subscription | [5] |

| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -2553.1 ± 1.0 kJ/mol | [4] |

| Enthalpy of Vaporization (ΔvapH) | Liquid | 64.0 ± 0.2 kJ/mol at 339 K | [6] |

| Enthalpy of Vaporization (ΔvapH) | Liquid | 64.9 kJ/mol at 25 °C |

Thermophysical Data

Thermophysical properties relate to the physical characteristics of a substance and its response to changes in temperature and pressure. These include heat capacity, boiling and melting points, and density.

| Property | Phase | Value | Temperature / Pressure | Reference |

| Molar Mass | - | 87.12 g/mol | - | [5][7] |

| Boiling Point (Tboil) | Liquid/Gas | 205 - 207 °C | Atmospheric Pressure | [8] |

| Boiling Point (Tboil) | Liquid/Gas | 146 °C | 90 mmHg | [9][10][11][12] |

| Melting Point (Tfus) | Solid/Liquid | -43 °C | Atmospheric Pressure | [8][9][10][13] |

| Density | Liquid | 0.9304 g/cm³ | 25 °C | [8] |

| Constant Pressure Heat Capacity (Cp) | Liquid | 179 J/mol·K | 298.15 K (25 °C) | [4] |

| Constant Pressure Heat Capacity (Cp) | Ideal Gas | Data available from 200 K to 1000 K | - | [14][5] |

| Vapor Pressure | Liquid | 0.13 mmHg | 25 °C | [10][11][13] |

Stability and Conformational Analysis

Chemical Stability

This compound is a stable compound under normal temperature and pressure conditions.[3][8] It is used as a solvent and intermediate in various chemical syntheses, indicating its robustness in a range of chemical environments.[3] However, like other amides, it can be hydrolyzed to propionic acid and methylamine under strong acidic or basic conditions, typically requiring heat.

Conformational Isomerism

The stability of this compound is intrinsically linked to its conformational state. The partial double-bond character of the amide (C-N) bond restricts free rotation, leading to two primary planar conformers: the cis and trans isomers.

In the trans conformation, the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond, which is generally the more sterically and energetically favorable state for secondary amides. The cis conformation, where they are on the same side, is typically higher in energy. The energy difference between these states is a critical parameter in protein folding and dynamics. Computational and spectroscopic methods are the primary tools used to investigate the relative populations and energy barriers of these isomers.

Experimental Protocols

The determination of thermodynamic properties and the analysis of conformational stability rely on precise experimental techniques. The following sections detail the methodologies for key experiments related to this compound.

Synthesis and Purification

High-purity this compound is essential for accurate thermodynamic measurements. A common laboratory-scale synthesis involves the condensation of propionic acid with methylamine.[9]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation apparatus, combine anhydrous methylamine with a 50% excess of propionic acid.

-

Condensation: Heat the mixture rapidly to 120-140 °C with vigorous stirring. This promotes the condensation reaction and facilitates the removal of the water byproduct. For enhanced water removal, xylene can be added to form a ternary azeotrope.

-

Purification: The crude product is purified by fractional distillation under reduced pressure (vacuum distillation).[9] The quality of the distillate typically improves throughout the distillation process.

-

Drying and Storage: To remove residual water, the distilled this compound can be dried over calcium oxide (CaO). For applications requiring extremely low water content (e.g., as an electrolyte solvent), the purified amide should be stored over molecular sieves or barium oxide (BaO), as it is hygroscopic.[9]

-

Quality Control: The purity of the final product can be verified using Gas Chromatography (GC), and the water content can be precisely measured by Karl Fischer titration.[9]

Calorimetry for Enthalpy and Heat Capacity Measurement

Calorimetry is the primary experimental technique for measuring heat changes associated with chemical reactions and physical processes.

Protocol: Determining Specific Heat Capacity (Coffee-Cup Calorimetry) This method provides a foundational understanding of heat transfer.

-

Apparatus Setup: Construct a simple calorimeter using two nested Styrofoam cups with a lid. The lid should have holes for a thermometer and a stirrer.[15]

-

Initial Measurements: Measure and record the mass of a known volume (e.g., 50.0 mL) of deionized water and place it inside the calorimeter. Allow the system to reach thermal equilibrium and record the initial temperature (T_initial).

-

Sample Preparation: Heat a precisely weighed sample of this compound to a known, constant higher temperature (T_sample).

-

Mixing: Quickly transfer the heated this compound sample into the water in the calorimeter. Immediately close the lid and begin stirring gently.

-

Data Acquisition: Record the temperature inside the calorimeter at regular intervals until a stable maximum temperature (T_final) is reached.[15]

-

Calculation: The heat gained by the water (q_water) is equal to the heat lost by the amide (q_amide). Using the known specific heat of water (4.184 J/g°C), the specific heat of this compound (C_s,amide) can be calculated using the formula: m_water * C_s,water * (T_final - T_initial) = - [m_amide * C_s,amide * (T_final - T_sample)]

Note on Advanced Techniques: For high-precision measurements, more sophisticated techniques are employed.

-

Differential Scanning Calorimetry (DSC): Used to measure heat capacity (Cp) as a function of temperature and to determine the enthalpy of phase transitions (e.g., melting).

-

Isothermal Titration Calorimetry (ITC): Measures the heat evolved or absorbed during the binding of molecules, providing direct measurement of binding enthalpy (ΔH) and Gibbs free energy (ΔG).[16]

Spectroscopic Analysis of Conformational Stability (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for probing the conformational states of amides. The "Amide I" vibrational band, which appears in the 1600-1700 cm⁻¹ region of the IR spectrum, is particularly sensitive to the secondary structure of the peptide backbone.[17] This band arises primarily from the C=O stretching vibration.[18]

Protocol:

-

Sample Preparation: Prepare a dilute solution of high-purity this compound in a suitable infrared-transparent solvent (e.g., carbon tetrachloride or deuterated chloroform). The concentration should be optimized to obtain a strong signal without causing intermolecular association that could complicate the spectrum.

-

Background Spectrum: Record a background spectrum of the pure solvent in the IR cell. This will be subtracted from the sample spectrum to isolate the amide's absorption bands.

-

Sample Spectrum Acquisition: Fill the IR cell with the this compound solution and record the infrared spectrum. A high number of scans (e.g., 64 or 128) should be co-added to improve the signal-to-noise ratio.

-

Data Analysis:

-

Subtract the solvent background from the sample spectrum.

-

Identify the Amide I band (approx. 1650-1680 cm⁻¹ for secondary amides).

-

The precise frequency, shape, and intensity of this band are correlated with the molecular conformation. The cis and trans conformers will have distinct Amide I frequencies.

-

By analyzing the band shape or deconvolution into constituent peaks, the relative populations of the conformers can be estimated.

-

For more advanced analysis, temperature-dependent studies can be performed to calculate the enthalpy difference (ΔH) between the conformers using the van't Hoff equation.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above, adhering to the specified design constraints.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Propanamide, N-methyl- [webbook.nist.gov]

- 5. Propanamide, N-methyl- (CAS 1187-58-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Propanamide, N-methyl- [webbook.nist.gov]

- 7. N-Methylpropanamide | C4H9NO | CID 14470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(1187-58-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound | 1187-58-2 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. n-methyl-propanamid [chembk.com]

- 12. chembk.com [chembk.com]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. The Amide I Spectrum of Proteins—Optimization of Transition Dipole Coupling Parameters Using Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Methylpropionamide

Abstract: This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of N-Methylpropionamide (CAS: 1187-58-2), a simple N-alkylamide that serves as a fundamental model for the peptide bond in biochemical and pharmaceutical research. The document details the key conformational isomers arising from restricted rotation about the amide C-N bond. While specific, peer-reviewed crystallographic or high-level computational data for this compound is not prevalent in publicly accessible literature, this guide utilizes data from the closely related analog, N-methylacetamide, to illustrate typical structural parameters. Detailed protocols for the primary experimental and computational methods used in conformational analysis—including Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, single-crystal X-ray crystallography, and Density Functional Theory (DFT) calculations—are provided for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (NMPA), also known as N-methylpropanamide, is an organic compound with the chemical formula C₄H₉NO.[1][2][3] Its structure consists of a propionyl group bonded to a methylated amine. As a secondary amide, NMPA is of significant interest because its amide linkage is a simple, non-chiral analog of the peptide bonds that form the backbone of proteins. Understanding the geometry, rotational barriers, and relative stability of its conformers is crucial for fields ranging from medicinal chemistry to materials science.

The central feature governing the structure of NMPA is the resonance stabilization of the amide group.[4][5] This delocalization of the nitrogen lone pair electrons into the carbonyl group imparts a partial double-bond character to the central carbon-nitrogen bond.[5] This electronic feature is responsible for the planarity of the amide group and creates a significant energy barrier to rotation, leading to distinct and slowly interconverting conformational isomers.[4][6]

Conformational Isomerism: cis and trans Forms

The restricted rotation around the C-N bond results in two primary planar conformers for this compound: cis and trans. These terms describe the relative orientation of the substituents across the amide bond—specifically, the propionyl group's alpha-carbon and the N-methyl group.

-

trans-N-Methylpropionamide: The N-methyl group and the carbonyl oxygen are on opposite sides of the C-N bond. This conformation is generally more stable due to reduced steric hindrance.

-

cis-N-Methylpropionamide: The N-methyl group and the carbonyl oxygen are on the same side of the C-N bond. This form is typically higher in energy.

The equilibrium between these two isomers and the kinetics of their interconversion are fundamental to the molecule's behavior in different environments.[7]

Quantitative Structural Data

Table 1: Calculated Structural Parameters of N-Methylacetamide (Representative Data) (Data sourced from ab initio calculations, which provide a reliable model for NMPA)

| Parameter | Bond/Angle | trans-Conformer | cis-Conformer |

| Bond Lengths (Å) | |||

| C=O | 1.216 | 1.218 | |

| C-N | 1.385 | 1.389 | |

| N-CH₃ | 1.462 | 1.460 | |

| C-Cα | 1.517 | 1.515 | |

| Bond Angles (º) | |||

| O=C-N | 122.9 | 122.0 | |

| Cα-C-N | 116.3 | 117.5 | |

| C-N-CH₃ | 121.7 | 123.4 | |

| Dihedral Angle (º) | |||

| Cα-C-N-CH₃ (ω) | 180.0 | 0.0 |

Table 2: Relative Energies and Rotational Barrier (Data based on typical values for simple secondary amides)[8]

| Parameter | Description | Typical Energy Value |

| ΔE (cis-trans) | Energy difference between cis and trans isomers. | 2-3 kcal/mol |

| ΔG‡ | Gibbs free energy of activation for C-N bond rotation. | 15-22 kcal/mol |

Methodologies for Structural and Conformational Analysis

A multi-faceted approach combining computational and experimental techniques is required to fully characterize the structure and dynamics of this compound.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is the foremost technique for quantifying the kinetics of conformational exchange, such as the cis-trans isomerization in amides.[9][10][11] By observing the NMR spectrum at different temperatures, the rate of rotation around the C-N bond can be determined.

Experimental Protocol:

-

Sample Preparation: Dissolve a pure sample of this compound (5-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The solvent choice is critical as polarity can influence the rotational barrier.[12]

-

Initial Spectrum (Room Temperature): Acquire a standard ¹H NMR spectrum. At this temperature, if the rotation is slow on the NMR timescale, distinct signals for the cis and trans isomers will be visible.

-

Variable Temperature (VT) Acquisition: Gradually increase the sample temperature in the NMR spectrometer in controlled increments (e.g., 5-10 K). Acquire a full spectrum at each temperature.

-

Identify Coalescence: As the temperature rises, the rate of C-N bond rotation increases. The distinct peaks for the cis and trans isomers will broaden, move closer together, and eventually merge into a single, broad peak. The temperature at which this merging occurs is the coalescence temperature (Tc).[9]

-

High-Temperature Spectrum: Continue increasing the temperature past coalescence until the merged peak becomes sharp, indicating fast exchange.

-

Data Analysis: The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals at slow exchange (Δν) using the Eyring equation.

Single-Crystal X-ray Crystallography

This technique provides unambiguous, high-resolution data on the molecular structure and packing arrangement in the solid state.[13][14] It can definitively determine which conformer (cis or trans) is present in the crystal lattice.

Experimental Protocol:

-

Crystal Growth: The primary challenge is to grow a single, high-quality crystal of this compound suitable for diffraction (typically >0.1 mm in all dimensions).[15][16] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically held at a cryogenic temperature (e.g., 100 K) by a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern (a series of spots of varying intensity) is recorded on a detector.[14]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the intensities of the diffraction spots (solving the "phase problem"). This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and thermal parameters.

Computational Chemistry (Density Functional Theory)

DFT is a powerful computational method for predicting molecular structures, relative energies, and reaction barriers with a high degree of accuracy. It is invaluable for studying conformers that may be difficult to isolate or observe experimentally.

Protocol for Conformational Analysis:

-

Initial Structure Generation: Create 3D models of both the cis and trans isomers of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each isomer. A common and reliable level of theory is B3LYP with a Pople-style basis set like 6-31G(d) or 6-311+G(d,p).[17][18] This process finds the lowest energy structure (a local minimum) for each conformer.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.[19] These calculations also yield thermodynamic data like zero-point vibrational energy and Gibbs free energy.

-

Transition State (TS) Search: To determine the rotational barrier, a transition state search is performed. The starting geometry is typically a structure where the N-methyl group is twisted approximately 90° relative to the amide plane. Methods like the Berny algorithm (OPT=TS) are used to locate the first-order saddle point on the potential energy surface that connects the cis and trans minima.

-

TS Verification: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, corresponding to the C-N bond rotation.

-

Energy Calculation: The electronic energies of the optimized cis and trans minima and the transition state are calculated. The rotational barrier (ΔG‡) is the difference in Gibbs free energy between the most stable ground state (usually trans) and the transition state. The relative stability of the isomers (ΔE) is the difference in energy between the two minima.[20]

References

- 1. Propanamide, N-methyl- [webbook.nist.gov]

- 2. PubChemLite - this compound (C4H9NO) [pubchemlite.lcsb.uni.lu]

- 3. Propanamide, N-methyl- [webbook.nist.gov]

- 4. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 5. mdpi.com [mdpi.com]

- 6. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvation properties of N-substituted cis and trans amides are not identical: significant enthalpy and entropy changes are revealed by the use of variable temperature 1H NMR in aqueous and chloroform solutions and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. azolifesciences.com [azolifesciences.com]

- 15. eas.org [eas.org]

- 16. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 17. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ijert.org [ijert.org]

- 20. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylpropionamide: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Methylpropionamide (NMPA) is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of its chemical properties, synthesis, and its role as a building block in the creation of complex molecules.

Core Properties of this compound

This compound is a colorless, odorless, and neutral liquid at room temperature.[1] Its physical and chemical properties make it a valuable solvent and reactant in various chemical transformations.[2][3]

| Property | Value | References |

| CAS Number | 1187-58-2 | [3][4] |

| Molecular Formula | C₄H₉NO | [4] |

| Molecular Weight | 87.12 g/mol | [4] |

| Appearance | Clear, colorless liquid | [2][3] |

| Melting Point | -43 °C | [5] |

| Boiling Point | 146 °C at 90 mmHg | [5] |

| Density | 0.931 g/mL at 25 °C | [5] |

| Solubility | Very soluble in water | [2] |

| Stability | Stable under normal temperatures and pressures | [2][3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the condensation reaction of methylamine with either propionic acid or an activated derivative like propionyl chloride.

General Synthesis Workflow

The synthesis of this compound from an acid chloride and an amine follows a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis from Propionyl Chloride and Methylamine

This protocol outlines a general procedure for the synthesis of N-methylamides from acid chlorides and amines.[2][6]

Materials:

-

Propionyl chloride

-

Methylamine (2 equivalents) or Methylamine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Apparatus for inert atmosphere reaction

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (or methylamine and the non-nucleophilic base) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propionyl chloride to the cooled solution with vigorous stirring. An exothermic reaction is expected.[]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water and a mild acid to remove excess amine and base.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.[1]

Quantitative Data:

| Reactant 1 | Reactant 2 | Base (if applicable) | Solvent | Temperature | Yield | Reference |

| Propionyl Chloride | Methylamine (2 eq.) | - | Dichloromethane | 0 °C to RT | High | [6] |

| Propionyl Chloride | Methylamine (1 eq.) | Triethylamine (1.1 eq.) | Tetrahydrofuran | 0 °C to RT | High | [6] |

This compound as a Chemical Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[3][4]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction of electron-rich aromatic compounds using a Vilsmeier reagent, which is formed from a substituted amide and phosphorus oxychloride. While N,N-dimethylformamide (DMF) is commonly used, other N,N-disubstituted amides can also be employed.

Reaction Mechanism:

-

Formation of the Vilsmeier Reagent: The substituted amide reacts with phosphorus oxychloride to form a chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent.

-

Intermediate Formation: An iminium intermediate is formed.

-

Hydrolysis: The iminium intermediate is hydrolyzed during workup to yield the corresponding aldehyde or ketone.

Experimental Protocol (General Procedure for Aromatic Formylation): [][8]

Materials:

-

N-Methylformanilide (as an example of a substituted amide)

-

Phosphorus oxychloride (POCl₃)

-

Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

-

Anhydrous solvent (e.g., DMF)

-

Ice, water, sodium acetate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by adding POCl₃ dropwise to a cooled (0 °C) solution of N-methylformanilide in the solvent.

-

Once the Vilsmeier reagent has formed, add the electron-rich aromatic substrate to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

After the reaction is complete, pour the mixture onto crushed ice.

-

Neutralize the solution with a base, such as a saturated aqueous solution of sodium acetate, to precipitate the product.

-

Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

| Substrate | Amide | Reagent | Solvent | Temperature | Yield | Reference |

| N,N-Dimethylaniline | N,N-Dimethylformamide | POCl₃ | DMF | 0 °C to RT | 77% | [] |

| Anthracene | N-Methylformanilide | POCl₃ | - | - | - | [6] |

Synthesis of Thioamides

This compound can be converted to its corresponding thioamide, N-methylpropanethioamide, using a thionating agent such as Lawesson's reagent. Thioamides are important intermediates in the synthesis of various heterocyclic compounds.

Experimental Protocol (General Procedure for Thionation): [2]

Materials:

-

This compound

-

Lawesson's reagent (0.5 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

-

In a round-bottom flask, dissolve Lawesson's reagent in the anhydrous solvent.

-

In a separate flask, dissolve this compound in the same solvent.

-

Slowly add the this compound solution to the Lawesson's reagent solution at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

| Amide | Thionating Agent | Solvent | Conditions | Yield | Reference |

| N-methyl-2-propenamide | Lawesson's Reagent | THF | Reflux | High | [2] |

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The general importance of N-substituted amides as intermediates is highlighted in the synthesis of various APIs, where the amide bond is introduced at a key step. For example, in the synthesis of the local anesthetic Lidocaine, an amide bond is formed between 2,6-dimethylaniline and α-chloroacetyl chloride.[12]

Illustrative Workflow: Multi-step Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate where an N-alkylamide plays a central role.

Conclusion

This compound is a chemical intermediate with a well-established role in organic synthesis. Its straightforward synthesis and the reactivity of the amide functional group make it a valuable tool for constructing a wide range of organic molecules, from simple derivatives to complex pharmaceutical compounds. This guide provides a foundational understanding of its properties, synthesis, and applications, offering researchers and drug development professionals a valuable resource for their work.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgosolver.com [orgosolver.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. ETHOSUXIMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

N-Methylpropionamide: A Comprehensive Technical Review of Research Applications

For Researchers, Scientists, and Drug Development Professionals

N-Methylpropionamide (NMPA), a versatile amide, has garnered significant interest across various scientific disciplines for its unique physicochemical properties. This technical guide provides an in-depth review of the core research applications of NMPA, presenting key data, experimental methodologies, and a visual representation of its role in scientific workflows. Its utility as a polar aprotic solvent, a chemical intermediate, and a subject of study in complex solvent systems positions it as a valuable tool in both academic and industrial research.

Physicochemical and Spectroscopic Data

A thorough understanding of this compound's properties is fundamental to its application in research. The following tables summarize its key physical, chemical, and spectroscopic data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₉NO | [1][2][3] |

| Molecular Weight | 87.12 g/mol | [1][4] |

| CAS Registry Number | 1187-58-2 | [2][4][5] |

| Appearance | Colorless clear liquid | [3][5][6] |

| Melting Point | -43 °C | [7][8][9] |

| Boiling Point | 146 °C at 90 mmHg; 205-207 °C at 760 mmHg | [7][8][9][10] |

| Density | 0.931 g/mL at 25 °C | [7][8][9] |

| Refractive Index (n20/D) | 1.436 | [7][9] |

| Water Solubility | Very soluble | [5][10][11] |

| pKa | 16.61 (Predicted) | [5][12] |

| Flash Point | 106 °C (closed cup) | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations | References |

| ¹H NMR | Spectra available, characteristic peaks for ethyl and N-methyl groups. | [9][13] |

| ¹³C NMR | Spectra available, showing distinct signals for the carbonyl and alkyl carbons. | [9][14] |

| Infrared (IR) Spectroscopy | Data available, showing characteristic amide C=O and N-H stretching vibrations. | [9] |

| Mass Spectrometry (MS) | Electron ionization mass spectra available for structural confirmation. | [2][9][15] |

| Raman Spectroscopy | Spectra available for studying vibrational modes. | [9] |

Core Research Applications

This compound's primary applications stem from its properties as a solvent and a chemical intermediate.

NMPA as a Versatile Solvent

With its high dielectric constant, NMPA is an effective polar aprotic solvent.[5][8][12][16] This property makes it suitable for a range of applications, from organic synthesis to electrochemistry.

-

Organic Synthesis: NMPA can dissolve a variety of organic compounds, facilitating chemical reactions.[5][6][12] Its stability under normal temperatures and pressures makes it a reliable medium for various synthetic transformations.[5][11] While specific reaction yields in NMPA are not extensively tabulated in general chemical literature, its utility as a solvent suggests its use in reactions where polar aprotic conditions are favorable, such as nucleophilic substitutions.[12]

-

Electrochemistry: Due to its high dielectric constant, NMPA has been investigated as an electrolyte solvent, where it can enhance the conductivity of solutions.[12]

NMPA as a Chemical Intermediate

NMPA serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][5][11][17] Its amide functionality allows it to be a versatile precursor for a variety of chemical modifications.

Specialized Research Applications

Beyond its general use as a solvent and intermediate, NMPA is a subject of study in specific research areas:

-

Phase Separation Studies: A notable application of NMPA is in the investigation of amide-induced phase separation, particularly in mixtures of hexafluoro-2-propanol and water.[4][7][8][17] This research is important for understanding solvent-solvent interactions and developing novel separation techniques.[17]

-

Biological Research: Derivatives of NMPA have shown potential in drug development.[12] Research indicates that some derivatives may act as protein synthesis inhibitors.[12] Additionally, there is interest in its role in enhancing bone morphogenetic proteins (BMPs), suggesting potential therapeutic applications in bone regeneration.[12]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. The following sections provide methodologies for the synthesis and purification of NMPA.

Synthesis of this compound

A common method for the synthesis of this compound is the condensation of anhydrous methylamine with propionic acid.[8][16]

Protocol:

-

Combine anhydrous methylamine with a 50% excess of propionic acid in a suitable reaction vessel.

-

Heat the mixture rapidly to 120-140 °C with stirring. This facilitates the reaction by removing water, either directly or as a ternary azeotrope if a solvent like xylene is used.[8][16]

-

Monitor the reaction progress. The quality of the distillate typically improves as the distillation proceeds.[8][16]

-